molecular formula C5H11NO3 B7848021 2-hydroxy-N-(2-methoxyethyl)acetamide

2-hydroxy-N-(2-methoxyethyl)acetamide

Cat. No. B7848021
M. Wt: 133.15 g/mol
InChI Key: VJENWUYDMPFSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Derivatives in Traditional Medicine :

    • Research on N-Acetyldopamine derivatives from Periostracum Cicadae, including similar compounds to 2-hydroxy-N-(2-methoxyethyl)acetamide, highlights their use in traditional Chinese medicine for treating throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).
  • Metabolism of Chloroacetamide Herbicides :

    • A study on the metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-hydroxy-N-(2-methoxyethyl)acetamide, in human and rat liver microsomes, provides insights into their metabolic pathways and implications for environmental health (Coleman et al., 2000).
  • Radiosensitizer Analysis :

    • Investigation of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1)-Acetamide, a radiosensitizer, for its stability in frozen injection forms, using HPLC analysis, is relevant for understanding its chemical stability in pharmaceutical applications (Luo Chuan-huan, 2007).
  • Catalytic Hydrogenation in Dye Synthesis :

    • A study on the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide for azo disperse dyes production demonstrates the importance of such compounds in industrial dye manufacturing processes (Zhang Qun-feng, 2008).
  • Role in Antimalarial Drug Synthesis :

    • Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, underlines the significance of such compounds in medicinal chemistry (Magadum & Yadav, 2018).
  • Anticonvulsant Activities :

    • Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are structurally related to 2-hydroxy-N-(2-methoxyethyl)acetamide, demonstrate their potential as anticonvulsant compounds, highlighting their importance in pharmaceutical research (Camerman et al., 2005).

properties

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-3-2-6-5(8)4-7/h7H,2-4H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJENWUYDMPFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2-methoxyethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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